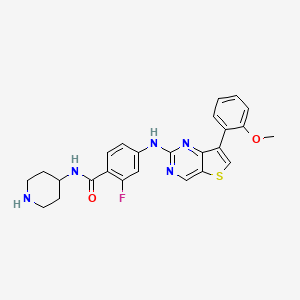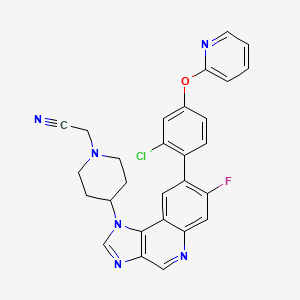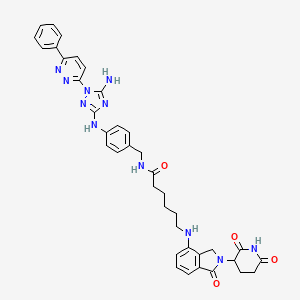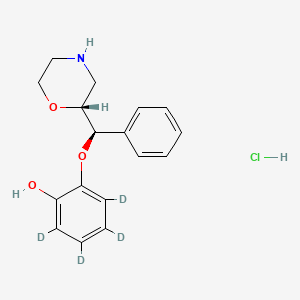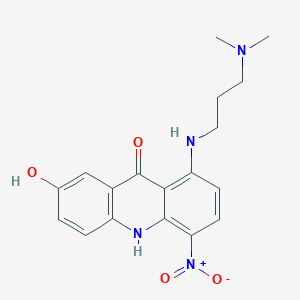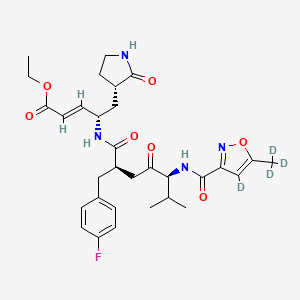
Rupintrivir-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rupintrivir-d4 is a deuterated analog of Rupintrivir, a peptidomimetic antiviral drug. Rupintrivir acts as a 3C and 3CL protease inhibitor and was initially developed for the treatment of rhinoviruses. It has also been investigated for its potential to treat other viral diseases, including those caused by picornaviruses, norovirus, and coronaviruses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rupintrivir involves multiple steps, starting with the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The key fragment, ketomethylene dipeptide isostere, is constructed using the valine derivative and phenylpropionic acid derivative. This is followed by coupling with a lactam derivative and an isoxazole acid chloride to yield Rupintrivir .
Industrial Production Methods
Industrial production methods for Rupintrivir-d4 would likely follow similar synthetic routes as Rupintrivir, with the incorporation of deuterium at specific positions to enhance its metabolic stability and pharmacokinetic properties. The exact industrial methods may vary based on the scale of production and specific requirements.
Analyse Chemischer Reaktionen
Types of Reactions
Rupintrivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Rupintrivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protease inhibition and enzyme kinetics.
Biology: Investigated for its antiviral properties against various viruses, including rhinoviruses and coronaviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
Wirkmechanismus
Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lopinavir: Another protease inhibitor used in the treatment of viral infections.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Remdesivir: A nucleoside analog that targets virus replication.
Uniqueness
Rupintrivir-d4 is unique due to its specific inhibition of the 3C protease enzyme, making it particularly effective against rhinoviruses and other viruses that encode 3C or 3C-like protease. Its deuterated form enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in antiviral research .
Eigenschaften
Molekularformel |
C31H39FN4O7 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D |
InChI-Schlüssel |
CAYJBRBGZBCZKO-FMUMRBLNSA-N |
Isomerische SMILES |
[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


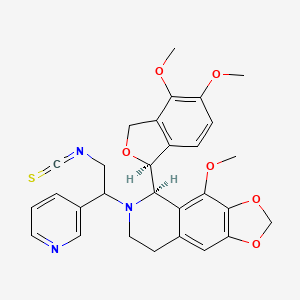
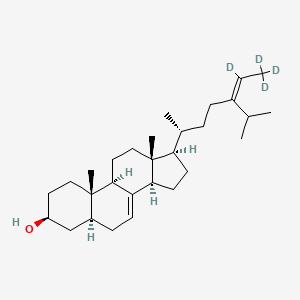
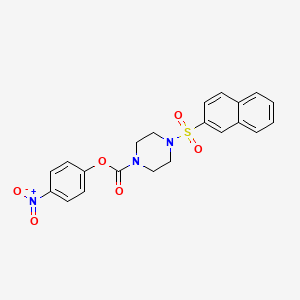

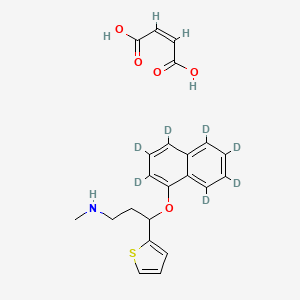
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
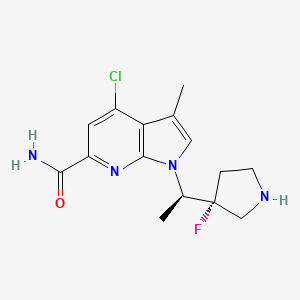
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
